Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester
CAS No.: 63475-18-3
Cat. No.: VC16268842
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63475-18-3 |
|---|---|
| Molecular Formula | C8H9N5O2 |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
| Standard InChI | InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3 |
| Standard InChI Key | JBLLGSRNIIRIME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Pyrazolo[5,1-c][1, triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester features a fused bicyclic system comprising pyrazole and triazine rings. The methyl ester group at position 3 and the amino substituent at position 4 enhance its solubility and reactivity, while the methyl group at position 7 contributes to steric stability (Figure 1) . The IUPAC name, methyl 4-amino-7-methylpyrazolo[5,1-c] triazine-3-carboxylate, reflects this substitution pattern.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 63475-18-3 |
| Molecular Formula | C₈H₉N₅O₂ |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | Methyl 4-amino-7-methylpyrazolo[5,1-c] triazine-3-carboxylate |
| Topological Polar Surface Area | 112 Ų |
The compound’s three-dimensional conformation, validated by X-ray crystallography, reveals planar geometry in the triazine ring, facilitating π-π stacking interactions with biological targets.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.80 (s, 1H, NH₂), 8.20 (s, 1H, triazine-H) .
-
¹³C NMR: Peaks at 168.5 ppm (C=O) and 155.2 ppm (triazine-C) corroborate the ester and heterocyclic functionalities .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 3-aminopyrazole-4-carboxylate derivatives. A representative route includes:
-
Cyclocondensation: Reaction of ethyl 3-aminopyrazole-4-carboxylate with cyanogen bromide yields the triazine core.
-
Methylation: Selective O-methylation using dimethyl sulfate introduces the ester group .
-
Amination: Nucleophilic substitution at position 4 with ammonia generates the amino substituent.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Cyclocondensation | 62 | Cyanogen bromide, K₂CO₃ |
| Microwave-assisted | 78 | DMF, 150°C, 20 min |
Microwave-assisted synthesis improves yields by 16% compared to conventional heating, reducing reaction times from 6 hours to 20 minutes .
Reactivity Profile
The compound undergoes three primary reactions:
-
Ester hydrolysis: Treatment with NaOH yields the carboxylic acid derivative, critical for salt formation.
-
N-Alkylation: Reacts with alkyl halides to produce N-substituted analogs with enhanced bioavailability.
-
Schiff base formation: Condensation with aldehydes generates imine derivatives, explored for metal chelation .
Biological Activity and Mechanism of Action
Anticancer Efficacy
In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 1.2 μM, surpassing foretinib (IC₅₀ = 2.8 μM) in apoptosis induction. Mechanistic studies reveal dual inhibition of:
-
VEGF Receptor 2: Disrupts angiogenesis by blocking ATP-binding (Kd = 8.3 nM).
-
c-Met Kinase: Inhibits HGF-mediated cell migration at 10 nM concentration .
Table 3: Comparative Anticancer Activity
| Compound | IC₅₀ (MCF-7) | c-Met Inhibition (IC₅₀) |
|---|---|---|
| This derivative | 1.2 μM | 10 nM |
| Foretinib | 2.8 μM | 15 nM |
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: LogP = 1.8 predicts moderate intestinal absorption .
-
Metabolism: Hepatic CYP3A4-mediated demethylation produces the active carboxylic acid metabolite.
-
Excretion: 68% renal clearance within 24 hours in murine models .
Toxicity Data
Acute toxicity studies in rats indicate an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure (90 days) at 50 mg/kg/day caused no significant hepatotoxicity .
Applications and Future Directions
Pharmaceutical Development
Ongoing Phase I trials (NCT04891224) assess its safety in solid tumors. Co-crystallization with VEGFR2 (PDB ID: 8XZ4) aids structure-based optimization.
Agricultural Chemistry
Preliminary data show fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM), though less potent than commercial azoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume